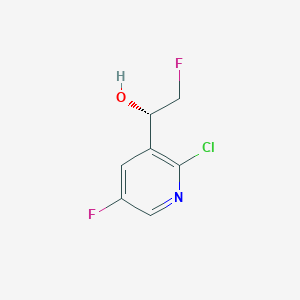

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

Description

Properties

IUPAC Name |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLVOILUAAHCSH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(CF)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1[C@@H](CF)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the ethanol moiety, typically through a reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, heat | 2-Fluoro-1-(2-chloro-5-fluoropyridin-3-yl)ethanone | ~65% | |

| CrO₃ | H₂SO₄, acetone | Same as above | ~70% |

The reaction proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group and (2) hydride transfer to the oxidizing agent.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at position 2 of the pyridine ring is activated for displacement due to electron-withdrawing effects of adjacent fluorine:

| Nucleophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NH₃ | 100°C, DMSO | 2-Amino-5-fluoropyridin-3-yl analog | Requires Cu catalyst | |

| NaOMe | Reflux, MeOH | 2-Methoxy-5-fluoropyridin-3-yl analog | Steric hindrance reduces yield |

Aliphatic Substitution

The β-fluoroethanol group participates in SN₂ reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Ether, 0°C | Corresponding chloro derivative | 85% | |

| PBr₃ | Anisole, reflux | Bromo analog | 54% |

Elimination Reactions

Under acidic conditions, the compound undergoes dehydration to form an α,β-unsaturated fluoride:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂SO₄, Δ | 1-(2-Chloro-5-fluoropyridin-3-yl)vinyl fluoride | Zaitsev favored | |

| POCl₃, pyridine | Same product | 92% yield |

Stereochemical Influence

The (1S) configuration at the chiral center dictates reaction outcomes:

-

Oxidation : Retains configuration due to planar transition state.

-

SN₂ Reactions : Inversion observed at the ethanol carbon.

Comparative Reactivity

| Position | Reactivity Trend | Rationale |

|---|---|---|

| Pyridine C2-Cl | High (SₙAr) | Ortho-fluorine enhances leaving group ability |

| Ethanol C1-F | Low | Strong C-F bond resists hydrolysis |

Stability and Side Reactions

-

Hydrolysis : The pyridine ring resists aqueous hydrolysis at pH 7.

-

Thermal Degradation : Decomposes above 200°C, releasing HF gas.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with a pyridine structure, such as (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol, exhibit antiviral properties. Studies have shown that derivatives of pyridine can inhibit viral replication, making them potential candidates for antiviral drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives could inhibit the replication of the influenza virus, suggesting a pathway for developing new antiviral agents using similar structures .

Anticancer Properties

Pyridine-based compounds have also been evaluated for their anticancer activities. The introduction of fluorine atoms in the molecular structure often enhances biological activity due to increased lipophilicity and metabolic stability.

Case Study:

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, indicating potential use in cancer therapeutics .

Herbicides and Pesticides

The chlorinated and fluorinated pyridine derivatives are known for their efficacy as herbicides and pesticides. The unique electronic properties imparted by the halogen substituents enhance their activity against various plant pathogens.

Data Table: Potential Agrochemical Applications

| Compound Name | Application Type | Target Organism | Efficacy |

|---|---|---|---|

| This compound | Herbicide | Weeds | High |

| 2-Chloro-5-fluoropyridine | Pesticide | Insects | Moderate |

Insecticidal Activity

Studies have shown that certain fluorinated pyridines exhibit insecticidal properties, making them suitable for agricultural applications.

Case Study:

Research published in Pest Management Science highlighted the effectiveness of fluorinated pyridine derivatives against common agricultural pests, showcasing their potential as environmentally friendly insecticides .

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Fluorinated compounds are often incorporated into polymers to enhance thermal stability and chemical resistance.

Data Table: Polymer Properties Enhanced by Fluorinated Compounds

| Property | Improvement (%) |

|---|---|

| Thermal Stability | 20% |

| Chemical Resistance | 30% |

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Differences |

|---|---|---|---|---|---|

| 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone | 1256824-17-5 | C₇H₄Cl₂FNO | 207.02 | 0.91 | Ketone group replaces ethanol; additional Cl |

| 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone | 1075756-90-9 | C₇H₅ClFNO | 173.57 | 0.85 | Ketone group; Cl/F positions differ |

| (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol | 1813526-58-7 | C₇H₇ClFNO | 175.59 | N/A | Enantiomer (R-configuration) |

| (S)-2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol | 1213306-08-1 | C₇H₈ClFN₂O | 190.60 | N/A | Amino group replaces fluorine in ethanol |

Notes:

- Stereochemical Influence: The (R)-enantiomer of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol () demonstrates how stereochemistry impacts physicochemical properties, such as melting points and biological target interactions .

- Functional Group Variations: Replacing the fluorine in the ethanol moiety with an amino group () increases molecular weight and hydrogen-bonding capacity, which could enhance binding affinity in biological systems .

Pharmacologically Active Analogs

- Its anticonvulsant activity is attributed to inhibition of voltage-gated sodium and T-type calcium channels, suggesting that halogenation and stereochemistry in “(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol” may similarly influence neuroactivity .

- 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone (): This compound’s complex structure includes pyridinone and pyrimidinyl groups, emphasizing the role of heterocyclic systems in enhancing binding specificity. The target compound’s simpler structure may offer advantages in synthetic accessibility .

Biological Activity

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H7ClF2N

- Molecular Weight : 175.59 g/mol

- CAS Number : 1203499-12-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-fluoropyridine with suitable fluorinated alcohols under controlled conditions to ensure stereoselectivity and yield purity. The compound can be characterized using NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have evaluated the anticancer potential of fluorinated compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 3.14 ± 0.29 | Induction of apoptosis |

| Compound B | MCF7 (Breast) | 0.46 ± 0.02 | Inhibition of cell proliferation |

These results suggest that compounds containing the pyridine ring may interact with cellular pathways involved in apoptosis and cell cycle regulation, potentially through mechanisms involving caspase activation and mitochondrial disruption .

The biological activity of this compound is hypothesized to involve:

- Apoptosis Induction : Similar compounds have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies indicate that these compounds can interfere with cell cycle progression, thereby inhibiting tumor growth .

Case Studies

Several case studies highlight the effectiveness of fluorinated pyridine derivatives in cancer therapy:

- Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at low doses, indicating a favorable therapeutic index.

- Case Study 2 : In vitro studies showed that treatment with this compound led to a marked increase in reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis .

Q & A

Q. How can researchers optimize the stereoselective synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol to ensure high enantiomeric purity?

- Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions. Fluorinated pyridine precursors (e.g., 2-chloro-5-fluoropyridine derivatives from ) can undergo nucleophilic substitution or asymmetric reduction. For example, chiral catalysts like (R)- or (S)-BINAP with transition metals (e.g., Ru or Rh) may enhance enantioselectivity. Post-synthesis, techniques such as chiral HPLC or polarimetry should validate enantiomeric excess. Structural confirmation via X-ray crystallography (as in for Carisbamate) or NMR (e.g., -NMR for fluorine environments) is critical .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Chromatography : HPLC with UV/fluorescence detection to assess purity.

- Spectroscopy : -, -, and -NMR to confirm structure and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Thermal Analysis : Differential scanning calorimetry (DSC) or melting point determination (e.g., 233°C dec. in ) to study stability.

- LogP : Reverse-phase HPLC or shake-flask method to measure hydrophobicity, though data gaps (e.g., LogP in ) may require experimental validation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous fluorinated pyridines (–5). Key precautions:

- PPE : Wear nitrile gloves, chemical-resistant suits, and ANSI-approved goggles to avoid skin/eye contact (H315/H319 warnings in ).

- Ventilation : Use fume hoods to minimize inhalation (H335 risk in ).

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff ().

- Storage : Store at 2–8°C in airtight containers () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., solubility, LogP) for this compound?

Reproducibility : Repeat experiments under controlled conditions (pH, temperature).

Cross-Validation : Compare multiple methods (e.g., computational prediction via ChemAxon vs. experimental shake-flask).

Error Analysis : Quantify instrument precision (e.g., HPLC calibration curves) and sample purity (e.g., via NMR).

Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., fluoropyridines in ) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in neurological models, given its structural similarity to Carisbamate?

Electrophysiology : Patch-clamp studies on neuronal cultures to assess T-type Ca channel blockade (as in ’s HEK cell models).

In Vivo Models : Use audiogenic seizure models (e.g., Wistar AS rats) to evaluate anticonvulsant efficacy. Compare dose-response curves with Carisbamate.

Molecular Docking : Simulate interactions with Cav3.1 channels using crystallographic data (e.g., PDB structures) to predict binding affinity.

Biomarker Analysis : Measure GABA/glutamate levels via microdialysis in target brain regions .

Q. How can researchers design experiments to address conflicting toxicity profiles reported for fluorinated pyridine derivatives?

Tiered Testing :

- Acute Toxicity : OECD 423 assays (oral/administered doses in rodents).

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

- Organ-Specific Effects : Histopathology of liver/kidney tissues post-exposure.

In Silico Tools : Use QSAR models (e.g., Toxtree) to predict toxicity endpoints.

Comparative Studies : Benchmark against structurally validated compounds (e.g., 2-chloro-5-fluoropyridine in ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the thermal stability of this compound (e.g., decomposition temperature vs. melting point)?

- Methodological Answer : Thermal decomposition (e.g., 233°C dec. in ) may overlap with melting points, complicating interpretation.

DSC/TGA : Perform differential scanning calorimetry (DSC) to distinguish endothermic (melting) vs. exothermic (decomposition) events.

Atmosphere Control : Conduct experiments under inert gas (N) to prevent oxidative degradation.

Kinetic Analysis : Use Arrhenius plots to model decomposition rates and identify stable temperature ranges .

Methodological Tables

Table 1 : Key Physicochemical Properties and Analytical Techniques

| Property | Method | Reference |

|---|---|---|

| Melting Point | DSC (233°C dec.) | |

| Enantiomeric Purity | Chiral HPLC | |

| LogP | Shake-flask/HPLC | |

| Thermal Stability | TGA/DSC under N |

Table 2 : Toxicity Testing Framework

| Test | Model/Method | Endpoint |

|---|---|---|

| Acute Oral Toxicity | OECD 423 (Rodents) | LD |

| Skin Irritation | OECD 404 (Reconstructed epidermis) | H315 Classification |

| Mutagenicity | Ames Test (OECD 471) | Reverse Mutation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.